Cas no 2991-42-6 (4-(Trifluoromethyl)benzenesulfonyl chloride)

4-(Trifluoromethyl)benzenesulfonyl chloride is a versatile sulfonylating reagent widely used in organic synthesis and pharmaceutical applications. Its trifluoromethyl group enhances electrophilicity, making it highly reactive toward nucleophiles such as amines and alcohols, facilitating the preparation of sulfonamides and sulfonate esters. The compound’s stability under standard conditions ensures reliable handling and storage. Its strong electron-withdrawing properties also make it valuable in modifying molecular scaffolds to improve metabolic stability or binding affinity in drug development. The reagent is particularly useful in peptide chemistry and as an intermediate in agrochemical and material science research. High purity grades are available to meet stringent synthetic requirements.
4-(Trifluoromethyl)benzenesulfonyl chloride structure
2991-42-6 structure
Product Name:4-(Trifluoromethyl)benzenesulfonyl chloride
CAS No:2991-42-6
MF:C7H4ClF3O2S
MW:244.618670463562
MDL:MFCD00042422
CID:43670
PubChem ID:2777399
Update Time:2025-06-09

4-(Trifluoromethyl)benzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-(Trifluoromethyl)benzenesulfonyl chloride
    • 4-(Trifluoromethyl)benzenesulphonyl chloride
    • 4-(trifluoromethyl)benzene-1-sulfonyl chloride
    • 4-(Chlorosulphonyl)benzotrifluoride
    • 4-(trifluoromethane)benzenesulfonyl chloride
    • 4-(Trifluoromethyl)benzenesulf
    • 4-(TRIFLUOROMETHYL)BENZENESULFONYCHLORIDE
    • 4-(Trifluoromethyl)benzenesulfonylChlor
    • 4-trifluoromethylphenylsulfonyl chloride
    • p-(triflouromethyl)benzenesulfonyl Chloride
    • p-CF3-benzenesulfonyl chloride
    • α,α,α-Trifluorotoluene-4-sulfonyl Chloride
    • 4-(Trifluoromethyl)benzene-1-sulfonyl chlorid
    • p-Toluenesulfonylchloride, a,a,a-trifluoro- (6CI,7CI,8CI)
    • [p-(Trifluoromethyl)phenyl]sulfonyl chloride
    • p-Trifluoromethylbenzenesulfonylchloride
    • a,a,a-Trifluoro-p-toluenesulfonyl chloride
    • 4-(trifluoromethyl)benzenesulfonylchloride
    • 4-trifluoromethylbenzenesulfonylchloride
    • p-(trifluoromethyl)-benzenesulfonyl chloride
    • 4-trifluoromethylbenzenesulfonyl chloride
    • 4-(trifluoromethyl)-benzenesulfonyl chloride
    • CS-W003966
    • 4-Trifluoromethylphenylsulphonyl chloride
    • 4-trifluoromethylbenzene sulfonyl chloride
    • 4-trifluoromethyl benzene sulfonyl chloride
    • 4-(trifluoromethyl)phenyl sulfonyl chloride
    • AC-805
    • 4-(Trifluoromethyl)benzenesulfonyl chloride, 97%
    • 4-(trifluoromethyl)phenylsulfonyl chloride
    • 4-trifluoromethyl benzenesulfonyl chloride
    • J-513916
    • CK2502
    • p-trifluoromethylbenzenesulfonyl chloride
    • alpha,alpha,alpha-Trifluorotoluene-4-sulfonyl Chloride
    • SCHEMBL61336
    • p-trifluoromethyl-benzenesulfonyl chloride
    • 4-Trifluoromethylphenylsulphonylchloride
    • 4-trifluoromethylbenzenesulphonyl chloride
    • A5534
    • 4-(trifluoromethyl)benzenesulfonic acid chloride
    • p-(trifluoromethyl)benzenesulfonyl chloride
    • p-trifluoromethylphenylsulfonyl chloride
    • 4-trifluoromethyl-phenyl sulfonylchloride
    • 4-trifluromethyl benzenesulfonyl chloride
    • Benzenesulfonyl chloride, 4-(trifluoromethyl)-
    • MFCD00042422
    • p-(trifluoromethyl)benzene-sulfonyl chloride
    • 4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLOR
    • DTXSID50380506
    • EN300-11017
    • Z104493486
    • 4-(trifluoromethyl)benzenesulphonic acid chloride
    • FT-0602511
    • J-017688
    • AKOS001423836
    • F2190-0574
    • 4-trifluoromethyl-benzenesulfonyl chloride
    • 4-trifluoromethyl-phenyl-sulfonylchloride
    • 4-(trifluoromethyl)-benzenesulphonic acid chloride
    • 4-trifluoromethyl benzensulfonyl chloride
    • 4-trifluoromethyl-benzene sulfonylchloride
    • 4-(trifluoromethyl)-benzenesulphonyl chloride
    • 4-(trifluoromethyl)benzene sulfonyl chloride
    • 2991-42-6
    • AM20040131
    • T1795
    • 4-(Trifluoromethyl)benzenesulfonyl chloride,98%
    • doi:10.14272/OZDCZHDOIBUGAJ-UHFFFAOYSA-N.1
    • DTXCID90331532
    • FT10629
    • 628-503-6
    • MDL: MFCD00042422
    • Inchi: 1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H
    • InChI Key: OZDCZHDOIBUGAJ-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(C(F)(F)F)=CC=1)(=O)=O
    • BRN: 2113604

Computed Properties

  • Exact Mass: 243.95700
  • Monoisotopic Mass: 243.957
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42.5A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.532
  • Melting Point: 30-34 °C (lit.)
  • Boiling Point: 58°C/0.2mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • PSA: 42.52000
  • LogP: 3.71370
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not available

4-(Trifluoromethyl)benzenesulfonyl chloride Security Information

4-(Trifluoromethyl)benzenesulfonyl chloride Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-(Trifluoromethyl)benzenesulfonyl chloride Pricemore >>

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4-(Trifluoromethyl)benzenesulfonyl chloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:2991-42-6)4-(Trifluoromethyl)benzene-1-sulfonyl chloride
Order Number:sfd21660
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Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:2991-42-6)4-三氟甲基苯磺酰氯
Order Number:LE1754416;LE2896083
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:36
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Additional information on 4-(Trifluoromethyl)benzenesulfonyl chloride

Introduction to 4-(Trifluoromethyl)benzenesulfonyl Chloride (CAS No. 2991-42-6)

4-(Trifluoromethyl)benzenesulfonyl chloride, also known as TFMS-Cl, is a versatile and important compound in the field of organic synthesis and medicinal chemistry. With the Chemical Abstracts Service (CAS) registry number 2991-42-6, this compound has gained significant attention due to its unique properties and wide range of applications. This introduction aims to provide a comprehensive overview of 4-(Trifluoromethyl)benzenesulfonyl chloride, including its chemical structure, synthesis methods, reactivity, and its role in various scientific and industrial processes.

Chemical Structure and Properties

4-(Trifluoromethyl)benzenesulfonyl chloride is a white crystalline solid with a molecular formula of C8H5F3O2S and a molecular weight of 230.18 g/mol. The compound features a benzene ring substituted with a trifluoromethyl group at the para position and a sulfonyl chloride group. The trifluoromethyl group imparts significant electron-withdrawing properties, making the compound highly reactive in various chemical reactions. The sulfonyl chloride functional group is particularly reactive, readily undergoing nucleophilic substitution reactions to form sulfonates.

The physical properties of 4-(Trifluoromethyl)benzenesulfonyl chloride include a melting point of approximately 65-67°C and a boiling point of around 180-182°C at atmospheric pressure. It is soluble in common organic solvents such as dichloromethane, chloroform, and acetone but is insoluble in water. These properties make it suitable for use in various synthetic protocols where controlled reactivity is essential.

Synthesis Methods

The synthesis of 4-(Trifluoromethyl)benzenesulfonyl chloride can be achieved through several well-established methods. One common approach involves the reaction of 4-trifluoromethylbenzenesulfonic acid with thionyl chloride (SOCl2). This reaction proceeds via the elimination of sulfur dioxide (SO2) and hydrogen chloride (HCl), yielding the desired product:

C8H5F3O3S + SOCl2 → C8H5F3O2S-Cl + SO2 + HCl

This method is widely used due to its simplicity, high yield, and cost-effectiveness. Another synthetic route involves the direct chlorination of 4-trifluoromethylbenzenesulfinic acid using chlorine gas or other chlorinating agents. However, this method requires more stringent reaction conditions and may produce side products.

Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride. For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.

Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.

Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.

Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.

Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.

Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.

Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.

The development of these greener methodologies not only aligns with environmental sustainability goals but also offers potential economic benefits by reducing production costs and improving overall process efficiency.

Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl) strong>. For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation. p >

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:2991-42-6)4-(Trifluoromethyl)benzene-1-sulfonyl chloride
sfd21660
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2991-42-6)4-三氟甲基苯磺酰氯
LE1754416;LE2896083
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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